molecular formula C18H17N3O2S B11975948 (2E)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

(2E)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Cat. No.: B11975948
M. Wt: 339.4 g/mol
InChI Key: FNZMMCQYVQMZBQ-CKYXZHFPSA-N
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Description

(2E)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, a furan ring, and a hydrazinylidene moiety. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzyl isothiocyanate to form the thiazolidinone ring. The final step involves the addition of propenyl group under basic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and furan rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

The compound has shown potential biological activity, including antimicrobial, antifungal, and anticancer properties. It is often studied for its ability to inhibit the growth of various pathogens and cancer cell lines.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for the development of new drugs and treatments.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
    • (2E)-5-benzyl-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
    • (2E)-5-benzyl-2-[(2E)-(pyridin-2-ylmethylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the furan ring and the hydrazinylidene moiety distinguishes it from other similar compounds, contributing to its unique chemical and biological properties.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

(2E)-5-benzyl-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H17N3O2S/c1-2-10-21-17(22)16(12-14-7-4-3-5-8-14)24-18(21)20-19-13-15-9-6-11-23-15/h2-9,11,13,16H,1,10,12H2/b19-13+,20-18+

InChI Key

FNZMMCQYVQMZBQ-CKYXZHFPSA-N

Isomeric SMILES

C=CCN\1C(=O)C(S/C1=N/N=C/C2=CC=CO2)CC3=CC=CC=C3

Canonical SMILES

C=CCN1C(=O)C(SC1=NN=CC2=CC=CO2)CC3=CC=CC=C3

Origin of Product

United States

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